Olmutinib

Description

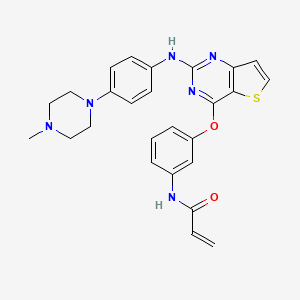

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMQDKQUTRLUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319119 | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353550-13-6, 1802181-20-9 | |

| Record name | Olmutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olmutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HM 61713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olmutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13164 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Olmutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLMUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Olmutinib Action

Olmutinib (B560107) as a Selective Irreversible EGFR Tyrosine Kinase Inhibitor

This compound is characterized as a selective and irreversible inhibitor of EGFR tyrosine kinase. nih.govnih.govdrugbank.commedchemexpress.com This selectivity allows it to target cancer cells harboring specific EGFR mutations while exhibiting reduced activity against the wild-type EGFR. frontiersin.orgnih.govresearchgate.netnih.govmedchemexpress.com Its irreversible nature stems from the formation of a covalent bond with the receptor. nih.govncats.iodrugbank.commedchemexpress.commdpi.comnih.govpharmakb.com

Covalent Binding to Cysteine Residue Near Kinase Domain

A key aspect of this compound's mechanism is its ability to form a covalent bond with a cysteine residue located near the kinase domain of EGFR. nih.govncats.iodrugbank.commedchemexpress.commdpi.comnih.govpharmakb.com This covalent binding is irreversible and effectively prevents the phosphorylation of the receptor, which is essential for the recruitment of signaling cascade proteins and subsequent downstream signaling. nih.govdrugbank.com Specifically, this compound forms a covalent bond with cysteine 797 (Cys797) in the EGFR kinase domain. mdpi.comnih.govtandfonline.com The irreversible inhibition is dependent on the presence of a Michael acceptor site in the this compound molecule, which facilitates the covalent attachment to the cysteine residue. mdpi.comnih.gov

Specificity for EGFR Activating Mutations and T790M

This compound demonstrates potent inhibitory activity against EGFR with activating mutations, as well as the T790M resistance mutation. frontiersin.orgnih.govresearchgate.netmedchemexpress.comnih.govfrontiersin.orgwikipedia.org The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. ontosight.ainih.govtandfonline.comd-nb.info Preclinical studies have shown this compound to have excellent antitumor activity in various lung cancer cell lines harboring EGFR mutations, including the T790M mutation. nih.govgencat.cat For instance, studies have reported low nanomolar IC50 values for this compound against cell lines expressing EGFRDEL19 and EGFRL858R/T790M mutations. medchemexpress.com

| Cell Line (EGFR Status) | IC50 (nM) |

| HCC827 (EGFRDEL19) | 9.2 medchemexpress.com |

| H1975 (EGFRL858R/T790M) | 10 medchemexpress.com |

| A549 (EGFRWT) | 2225 medchemexpress.com |

This data highlights the preferential activity of this compound towards mutant forms of EGFR compared to the wild-type receptor. medchemexpress.com

Differential Activity Against Wild-Type EGFR

A significant advantage of third-generation EGFR TKIs like this compound is their differential activity, exhibiting minimal inhibition of wild-type EGFR compared to mutant forms. frontiersin.orgresearchgate.netnih.govmedchemexpress.comnih.gov This selective sparing of wild-type EGFR is intended to reduce dose-limiting toxicities often associated with earlier generations of EGFR TKIs that also inhibited wild-type EGFR. nih.govd-nb.infogencat.cat As shown in the table above, the IC50 of this compound against cells expressing wild-type EGFR is significantly higher than that against cells with activating mutations or the T790M mutation. medchemexpress.com

Inhibition of Downstream Signaling Pathways

Inhibition of EGFR by this compound leads to the attenuation of key downstream signaling pathways that are crucial for cell survival, proliferation, and growth. mdpi.comnih.govfrontiersin.org The primary pathways affected include the Phosphoinositide 3-Kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway. nih.govncats.iodrugbank.commdpi.commdpi.commdpi.com

Attenuation of Phosphoinositide 3-Kinase (PI3K)/AKT Pathway

The PI3K/AKT pathway is a critical signaling cascade downstream of EGFR that promotes cell survival and inhibits apoptosis. nih.govdrugbank.commdpi.comfrontiersin.orgmdpi.commdpi.com By inhibiting EGFR activation, this compound attenuates the activation of the PI3K/AKT pathway. nih.govncats.iodrugbank.com This disruption of signaling contributes to the inhibition of tumor cell growth and can lead to cell death. nih.govvulcanchem.com The PI3K/AKT pathway plays a significant role in various cellular processes, including cell proliferation, metabolism, and angiogenesis. mdpi.com

Impact on Cell Proliferation and Survival Pathways

The inhibition of EGFR by this compound leads to the attenuation of key downstream signaling pathways that promote cell survival and proliferation nih.govdrugbank.com. These pathways include the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK)/ERK pathways, which are frequently activated in lung cancer cells overexpressing EGFR nih.govdrugbank.com. By blocking EGFR activation, this compound effectively "shuts down" these malignant signaling cascades, ultimately leading to apoptosis, or programmed cell death, of cancer cells patsnap.com.

Research findings indicate that this compound potently inhibits the growth and viability of cancer cell lines harboring EGFR mutations, including those with exon 19 deletions, L858R, and L858R/T790M mutations medchemexpress.com. For instance, studies have shown that this compound inhibits EGFR in HCC827 cells (expressing EGFRDEL19) with an IC50 of 9.2 nM and in H1975 cells (expressing EGFRL858R/T790M) with an IC50 of 10 nM. In contrast, the IC50 against cells expressing wild-type EGFR is significantly higher at 2225 nM, highlighting its selective activity medchemexpress.com.

Furthermore, studies investigating the combined effects of this compound with other agents, such as poziotinib (B1662824), have demonstrated a synergistic antiproliferative effect in cancer cells like A549 cells nih.gov. This synergistic action has been shown to impact key apoptotic genes, including STK-11, Bcl-2, and Bax, influencing the Bax/Bcl-2 ratio, which is crucial for regulating the apoptotic pathway nih.gov.

Data on the in vitro activity of this compound against different EGFR mutations:

| Cell Line | EGFR Mutation | This compound IC50 (nM) |

| HCC827 | EGFRDEL19 | 9.2 |

| H1975 | EGFRL858R/T790M | 10 |

| Cells | EGFRWT | 2225 |

Data on the antiproliferative effect of this compound and Poziotinib combination in A549 cells:

| Treatment | Concentration (µM) | Effect on Cell Proliferation |

| This compound alone | 1, 2.5, 5 | Reduced |

| Poziotinib alone | 1, 2.5, 5 | Reduced |

| This compound + Poziotinib (Comb) | 2.5 | Most pronounced reduction |

Molecular Docking and Binding Mode Analysis

Molecular docking studies have been instrumental in understanding the binding interactions and affinities of this compound within the active site of EGFR, particularly the T790M mutant form mdpi.comnih.govmdpi.comdntb.gov.uanih.gov. These studies predict the potential binding modes and interactions, providing insights into the structural basis of its selective binding and inhibitory activity mdpi.comdntb.gov.uanih.gov.

Ligand-Receptor Complex Interactions with EGFR T790M

This compound interacts with the EGFR T790M mutant through a combination of interactions within the binding pocket researchgate.netmdpi.comrsc.org. Docking studies have revealed specific interactions, including hydrogen bonds and hydrophobic interactions, that stabilize this compound within the active site mdpi.comnih.govfrontiersin.org. The thienopyrimidine structure of this compound is important for binding to the ATP binding site in EGFR researchgate.netnih.gov.

Molecular docking simulations using crystal structures of EGFR T790M (e.g., PDB: 5X2K, 3ika) have shown that this compound can form hydrogen bonds with key residues such as Met793 and Cys797 mdpi.comnih.govmdpi.com. The irreversible inhibition characteristic of this compound is attributed to the presence of a Michael acceptor site, typically an acrylamide (B121943) moiety, which forms a covalent bond with the thiol group of Cys797 in EGFR guidetopharmacology.orgnih.govmdpi.com. The distance between the β-carbon of the acrylamide moiety in this compound and the thiol group of Cys797 has been analyzed in docking studies to understand the potential for this covalent interaction mdpi.com.

Structural Basis of Selective Binding

The selective binding of this compound to EGFR with activating mutations and the T790M mutation, while sparing wild-type EGFR, is a crucial aspect of its therapeutic advantage patsnap.comguidetopharmacology.orgnih.gov. This selectivity is structurally based on the differential interactions within the binding site of the mutant versus wild-type EGFR guidetopharmacology.orgrsc.org. The T790M mutation introduces a larger methionine residue at position 790, which can alter the conformation of the ATP-binding pocket rsc.org. Third-generation TKIs like this compound are designed to accommodate this change and maintain high affinity for the mutant receptor rsc.org.

This compound's higher affinity for the T790M mutation compared to wild-type EGFR is advantageous as it allows the drug to preferentially target cancer cells while minimizing effects on normal cells expressing wild-type EGFR patsnap.comguidetopharmacology.org. This selective binding reduces the likelihood of off-target effects commonly observed with earlier-generation EGFR TKIs that inhibit both mutant and wild-type forms patsnap.comnih.gov.

Interaction with Adenosine Triphosphate (ATP)-Binding Site

This compound exerts its inhibitory effect by binding to the ATP-binding site of the EGFR kinase domain patsnap.compatsnap.com. This interaction prevents the binding of ATP, which is necessary for the phosphorylation of tyrosine residues on the receptor and the subsequent activation of downstream signaling pathways patsnap.compatsnap.com. The pyrimidine (B1678525) group within the structure of this compound is considered essential for its binding to the ATP binding site in EGFR researchgate.netnih.gov.

Molecular docking studies confirm that this compound occupies the ATP-binding pocket, forming interactions that displace or compete with ATP nih.govmdpi.commdpi.comrsc.org. The covalent bond formed with Cys797, located near the ATP-binding groove, contributes to the irreversible nature of this compound's inhibition, providing sustained blockade of EGFR activity guidetopharmacology.orgnih.govmdpi.comrsc.org. This interaction with the ATP-binding site is fundamental to this compound's mechanism of preventing EGFR phosphorylation and inhibiting the downstream signaling that drives cell proliferation and survival patsnap.compatsnap.com.

This compound has also been shown to interact with the ATP-binding site of the ABCG2 transporter, a protein involved in multidrug resistance frontiersin.orgnih.gov. This interaction can inhibit the drug efflux function of ABCG2, leading to increased intracellular accumulation of chemotherapeutic drugs and potentially reversing multidrug resistance in cells overexpressing this transporter frontiersin.orgnih.gov.

Table summarizing binding energies from docking studies:

| Ligand | Target | PDB Code | Binding Energy (kcal/mol) | Reference |

| This compound | EGFR T790M | 5X2K | -8.40 | mdpi.com |

| WZ4003 | EGFR T790M | 5X2K | -8.07 | mdpi.com |

| This compound | EGFR T790M | 3ika | -8.7 | nih.gov |

| I-OTB | EGFR T790M | 3ika | -7.9 | nih.gov |

| This compound | STK-11 (Apoptotic pathway marker) | - | -8.5 | nih.gov |

Preclinical Research and in Vitro Studies

Antitumor Activity in Lung Cancer Cell Lines

In vitro studies have shown that olmutinib (B560107) exhibits antitumor activity in a range of lung cancer cell lines. wikipedia.orgciteab.com This activity is particularly notable in cell lines characterized by the presence of activating EGFR mutations. wikipedia.orgwikipedia.org

This compound has demonstrated potent inhibitory effects against lung cancer cell lines carrying sensitizing EGFR mutations, as well as the acquired T790M resistance mutation. Specifically, studies have evaluated its efficacy in cell lines such as H1975, which harbors the L858R/T790M double mutation, and HCC827, which carries an exon 19 deletion. citeab.comguidetopharmacology.org this compound potently inhibited the growth and viability of these cell lines in vitro. guidetopharmacology.org

Representative data on the inhibitory concentration 50% (IC50) values of this compound in key EGFR-mutant and wild-type cell lines are presented below, illustrating its selective activity:

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Source |

| H1975 | L858R/T790M | 10 | citeab.comguidetopharmacology.org |

| HCC827 | Exon 19 Deletion | 9.2 | citeab.comguidetopharmacology.org |

| A549 | Wild-type EGFR | >1000 (implied by comparison to mutant) | guidetopharmacology.org |

| EGFR WT | Wild-type EGFR | 2225 | guidetopharmacology.org |

Note: Table data is based on reported in vitro study findings and is intended for illustrative purposes based on the text. Precise values may vary slightly between studies.

As a third-generation EGFR TKI, this compound was developed to address limitations of earlier generations, particularly acquired resistance mediated by the EGFR T790M mutation. citeab.comwikipedia.org Preclinical studies have indicated that while first- and second-generation TKIs show promising activity against activating EGFR mutations, their effectiveness is limited in the presence of the T790M mutation. wikipedia.org Third-generation agents like this compound were designed to selectively target both activating mutations and the T790M mutation while sparing wild-type EGFR, aiming to provide efficacy in patients who have progressed on first- or second-generation TKIs. citeab.comwikipedia.org Although direct comparative IC50 data across a broad panel of cell lines for this compound versus specific first- and second-generation TKIs in the same study were not explicitly detailed in the provided snippets, the reported potency of this compound against T790M-positive cell lines like H1975 (IC50 10 nM) highlights its intended advantage over earlier generations in overcoming this specific resistance mechanism. citeab.comguidetopharmacology.org

Investigation of Multidrug Resistance Reversal

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs from cancer cells. wikipedia.orgwikipedia.orgresearchgate.net Preclinical studies have investigated the potential of this compound to reverse MDR. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.orgciteab.com

Research has shown that this compound can significantly reverse drug resistance mediated by the overexpression of ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). wikipedia.orgwikipedia.orgresearchgate.netwikipedia.orgciteab.com This reversal effect has been observed in ABCG2-overexpressing cancer cells. wikipedia.orgresearchgate.net this compound at a concentration of 3 μM significantly reversed drug resistance mediated by ABCG2 by antagonizing its drug efflux function. wikipedia.orgresearchgate.net This effect was comparable to that of a known potent ABCG2 inhibitor, Ko 143. wikipedia.org The reversal of ABCG2-mediated MDR by this compound leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, such as methotrexate (B535133) (MX) and topotecan. wikipedia.orgwikipedia.orgwikipedia.org

Importantly, studies have also evaluated the effect of this compound on other major ABC transporters involved in MDR, specifically ABCB1 (P-glycoprotein) and ABCC1 (MRP1). The results indicate that this compound does not significantly reverse drug resistance mediated by ABCB1 and ABCC1. wikipedia.orgresearchgate.netnih.gov In vitro experiments using cells overexpressing ABCB1 or ABCC1 showed no statistically significant sensitization to chemotherapy drugs upon incubation with this compound at concentrations that effectively reversed ABCG2-mediated resistance. wikipedia.orgresearchgate.net

The mechanism by which this compound reverses ABCG2-mediated MDR involves direct interaction with the ABCG2 transporter. wikipedia.orgresearchgate.net this compound has been shown to inhibit the drug efflux function of ABCG2, leading to increased intracellular drug accumulation. wikipedia.orgwikipedia.orgresearchgate.netwikipedia.org Studies investigating the ATPase activity of ABCG2 have revealed that this compound can stimulate this activity in a concentration-dependent manner, with a maximal stimulation of up to 3.5-fold of the basal activity. wikipedia.orgresearchgate.net This stimulation suggests that this compound interacts at the drug-substrate binding site of ABCG2. wikipedia.orgresearchgate.net Furthermore, molecular interaction studies, such as docking simulations, have indicated that this compound not only interacts directly with ABCG2 but also acts as a competitive inhibitor of the transport protein. wikipedia.orgresearchgate.netwikipedia.org The reversal effect of this compound on ABCG2-mediated MDR is related to this interaction and the resulting inhibition of drug efflux and stimulation of ATPase activity, rather than affecting ABCG2 protein expression levels or localization. wikipedia.orgresearchgate.netwikipedia.org

Below is a summary of this compound's effect on different ABC transporters:

| ABC Transporter | Effect of this compound (3 μM) | Mechanism | Source |

| ABCG2 | Significant reversal of MDR | Inhibits drug efflux, stimulates ATPase activity, competitive inhibitor | wikipedia.orgresearchgate.netciteab.com |

| ABCB1 | No significant reversal | Not significantly influenced | wikipedia.orgresearchgate.netnih.gov |

| ABCC1 | No significant reversal | Not significantly influenced | wikipedia.orgresearchgate.netnih.gov |

Note: Table data is based on reported in vitro study findings and is intended for illustrative purposes based on the text.

Synergy Studies with Other Anticancer Agents

Preclinical research has investigated the potential of combining this compound with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.

Combinatorial Effects with Poziotinib (B1662824) on Apoptotic Pathways

Studies have explored the synergistic effects of this compound in combination with poziotinib, another tyrosine kinase inhibitor, particularly focusing on their impact on apoptotic pathways in cancer cells. A combined targeted therapy using this compound and poziotinib was investigated for its impact on the apoptotic pathway in A549 cells. nih.govdntb.gov.uanih.gov Treatment with the combination significantly reduced cell proliferation, with a synergistic antiproliferative effect observed. nih.govdntb.gov.uanih.govresearchgate.net This synergistic action impacted key apoptotic genes, including STK-11, Bcl-2, and Bax, as well as the Bax/Bcl-2 ratio. nih.govdntb.gov.uanih.govresearchgate.net Molecular docking studies indicated strong binding of both poziotinib and this compound to extrinsic and intrinsic apoptotic pathway markers, with binding energies of -9.4 kcal/mol and -8.5 kcal/mol, respectively, when interacting with STK-11. nih.govdntb.gov.uanih.govresearchgate.net

This compound has also been shown to enhance the apoptosis rate of ETS1-overexpressing cells treated with doxorubicin (B1662922) (Dox). medscimonit.com In these cells, this compound partially abolished the effects of ETS1 on Bcl-2 and Bax protein expression, indicating a recuperative effect on Dox-induced cell apoptosis in both leukemia and Dox-resistant leukemia cells. medscimonit.com this compound decreased the expression of the anti-apoptotic protein Bcl-2 while improving the expression of the pro-apoptotic protein Bax. medscimonit.com

Gene Expression Modulation in Combination Therapies (e.g., STK-11, Bcl-2, Bax)

Combination therapies involving this compound have demonstrated the ability to modulate the expression of genes involved in apoptosis and cell cycle regulation. In A549 cells treated with a combination of poziotinib and this compound, quantitative differential gene expression analysis showed synergistic action impacting key apoptotic genes, including STK-11, Bcl-2, and Bax. nih.govdntb.gov.uanih.govresearchgate.net The mRNA expression levels of Bax, Bcl-2, and STK-11 were measured, and variations in gene expression were observed in response to treatments compared to control. nih.gov Poziotinib, this compound, and the combined therapy decreased the expression of the anti-apoptotic gene Bcl-2. nih.gov STK-11 expression increased in response to poziotinib alone and the combination therapy, while this compound alone showed a slight decrease. nih.gov The Bax/Bcl-2 gene expression ratio increased under the effect of poziotinib alone and was highest after treatment with the combined therapy. nih.gov

This compound treatment effectively reversed thioacetamide (B46855) (TAA)-induced alterations in TP53, MKi67, and CDKN3 gene expression in mice liver and kidney tissues. researchgate.netresearchgate.net

The table below summarizes the observed gene expression changes in A549 cells treated with poziotinib, this compound, and their combination:

| Gene | Poziotinib Alone | This compound Alone | Poziotinib + this compound Combination |

| Bcl-2 | Decreased | Decreased | Decreased |

| Bax | Increased | Not specified | Increased |

| STK-11 | Increased | Slight decrease | Increased |

| Bax/Bcl-2 Ratio | Increased | Not specified | Highest increase |

Note: Data compiled from search result nih.gov. Specific fold changes for Bax and Bcl-2 alone with this compound were not explicitly stated in the provided snippets, only that they decreased/increased.

Development of this compound Derivatives for Research Applications

The development of this compound derivatives has been explored for various research applications, including the investigation of structure-activity relationships and the creation of molecular imaging probes.

Design and Synthesis of Derivatives with Modified Acrylamide (B121943) Moiety

Two series of this compound derivatives containing an acrylamide moiety have been designed and synthesized. mdpi.comresearchgate.netmdpi.comnih.govnih.gov This design strategy aimed to obtain new this compound derivatives with potential antitumor activity. mdpi.comresearchgate.net The synthesis involved multi-step reactions. researchgate.netnih.gov The structure-activity relationship (SAR) studies suggested that the introduction of dimethylamine (B145610) scaffolds with smaller spatial structures was more favorable for antitumor activity. mdpi.comresearchgate.netnih.govnih.gov Additionally, the substitution of different acrylamide side chains had varying effects on the activity of the compounds. mdpi.comresearchgate.netnih.gov

In Vitro Cytotoxicity Evaluation of Derivatives

The in vitro cytotoxic activities of synthesized this compound derivatives have been evaluated against various cancer cell lines. mdpi.comresearchgate.netmdpi.comnih.govnih.gov These evaluations typically employed standard assays like the MTT assay. mdpi.comfrontiersin.org Most of the synthesized compounds exhibited moderate cytotoxic activity against several cancer cell lines, including A549, H1975, NCI-H460, LO2, and MCF-7. mdpi.comresearchgate.netmdpi.comnih.govnih.gov Some derivatives showed a selective inhibitory effect on cancer cells compared to normal cell lines. mdpi.com For example, compound H10 showed notable activity against A549 and H1975 cells with IC50 values of 3.36 ± 1.59 µM and 1.16 ± 1.53 µM, respectively. nih.gov While it was not always possible to establish higher cytotoxicity for the new derivatives compared to the parent this compound, the results provided valuable structure-activity relationship information. mdpi.com

The table below presents example IC50 values for this compound and a derivative (H10) against specific cell lines:

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 | Not specified |

| This compound | H1975 | Not specified |

| H10 | A549 | 3.36 ± 1.59 |

| H10 | H1975 | 1.16 ± 1.53 |

Note: While this compound was used as a positive control in the study of derivatives mdpi.com, specific IC50 values for this compound against A549 and H1975 in that particular study were not found in the provided snippets. Other sources indicate this compound's activity against H1975 and HCC827 cells researchgate.netmdpi.com.

Molecular Imaging Probe Development (e.g., Iodinated this compound)

The development of this compound derivatives as molecular imaging probes has been explored, particularly for imaging EGFR-positive non-small cell lung cancer (NSCLC). nih.govresearchgate.netresearchgate.netnih.govjppres.com Radiolabeled TKIs, including this compound derivatives, have attracted attention due to their interaction with the target EGFR. nih.govresearchgate.netresearchgate.netnih.gov

One approach involves the synthesis of iodinated this compound (I-OTB). nih.govresearchgate.netresearchgate.netnih.gov I-OTB, specifically N-{3-iodo-5-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]aminothieno{3,2-d}pyrimidin-4-yl)oxy]phenyl} acrylamide, was synthesized by introducing an iodine atom into the phenyl group of the 3-aryloxyanilide structure. nih.govresearchgate.netresearchgate.netnih.gov Molecular docking simulations were conducted to estimate the interaction of I-OTB with the EGFR receptor, showing that I-OTB could interact similarly to the parent compound. nih.govresearchgate.netresearchgate.netnih.gov The binding energy of this compound and I-OTB in complex with EGFR T790M were estimated to be -8.7 and -7.9 kcal/mol, respectively. nih.govresearchgate.netresearchgate.netnih.gov

In vitro cytotoxicity assays were performed to evaluate the activity of I-OTB towards EGFR L858R/T790M mutations. nih.govresearchgate.netresearchgate.netnih.gov The cytotoxicity effect of I-OTB was found to be comparable to that of this compound, indicating that the iodine substituent did not significantly alter the selectivity towards the double mutations. nih.govresearchgate.netresearchgate.netnih.gov I-OTB showed affinity towards the EGFR L858R/T790M mutation with an IC50 of 10.49 ± 5.64 µM, compared to an IC50 over 10 µM for the EGFR wild type. nih.govresearchgate.netresearchgate.netnih.gov These results suggest that I-OTB is a promising candidate for radioiodination and that [123/124I] I-OTB may be a valuable imaging agent for EGFR L858R/T790M mutation imaging. nih.govresearchgate.netresearchgate.netnih.gov

Another development involves the synthesis of a 68Ga-labeled this compound derivative, 68Ga-DOTA-Olmutinib, as a potential PET imaging tracer for EGFR-positive tumors. nih.govdntb.gov.ua This precursor was synthesized through a five-step process. nih.gov In cell uptake experiments, 68Ga-DOTA-Olmutinib showed enhanced uptake specifically in tumor cells with higher EGFR levels, supporting its potential as an EGFR-specific tracer. nih.gov

Clinical Development and Research Findings

Phase I/II Clinical Trials

Initial clinical evaluation of olmutinib (B560107) included a Phase I/II trial (HM-EMSI-101, NCT01588145) conducted in South Korea. nih.govbiospace.comfrontiersin.org This study aimed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with EGFR-mutated NSCLC who had progressed after prior EGFR-TKI therapy. frontiersin.orgresearchgate.netnih.gov

Initial Efficacy in T790M-Positive NSCLC

Specific efficacy data from the Phase I/II study suggested that this compound possessed significant clinical activity in patients with T790M-positive NSCLC who had experienced failure with initial EGFR-TKI therapy. researchgate.netgencat.cat Preclinical data also indicated that this compound was effective in patients with EGFR-mutant NSCLC harboring the T790M mutation. gencat.catnih.gov The objective response rate (ORR) in a Phase 2 trial was reported as 55.1% (95% CI, 42.6%-67.1%) among evaluable patients. researchgate.netnih.govgencat.catnih.gov Most patients in this trial experienced tumor shrinkage relative to baseline. researchgate.netgencat.catnih.gov

Objective Response Rates (ORR) and Progression-Free Survival (PFS)

Data from Phase I/II trials supported the promising clinical activity of this compound in T790M-positive NSCLC. biospace.comaacrjournals.orgprnewswire.com In one analysis of 69 evaluable patients from the Phase I/II HM-EMSI-101 trial, the objective response observed by independent assessment was 62%, with a confirmed tumor response in 46% of patients at the time of data cutoff. biospace.comprnewswire.comfiercebiotech.com The disease control rate was 91% by independent assessment. biospace.comprnewswire.comfiercebiotech.comcgtlive.com

Here is a summary of efficacy data from the Phase I/II trials:

| Endpoint | Result | 95% Confidence Interval | Source(s) |

| Objective Response Rate (Phase 2 trial) | 55.1% | 42.6%-67.1% | researchgate.netnih.govgencat.catnih.gov |

| Confirmed Objective Response Rate (HM-EMSI-101) | 46% (32/69 evaluable pts) | Not specified | biospace.comprnewswire.comfiercebiotech.com |

| Objective Response (confirmed + unconfirmed) (HM-EMSI-101) | 62% | Not specified | biospace.comaacrjournals.orgprnewswire.comfiercebiotech.com |

| Disease Control Rate (HM-EMSI-101) | 91% | Not specified | biospace.comprnewswire.comfiercebiotech.comcgtlive.com |

| Estimated Median Progression-Free Survival (Phase 2 trial) | 6.9 months | 5.6-9.7 months | researchgate.netnih.govgencat.catnih.gov |

Global Phase II Studies (e.g., ELUXA 1)

Following the encouraging early clinical data, a global Phase II study, known as ELUXA 1 (HM-EMSI-202, NCT02485652), was initiated to further investigate the efficacy and safety of this compound in patients with T790M-positive NSCLC who had experienced disease progression after initial EGFR-TKI therapy. biospace.comaacrjournals.orgd-nb.infoprnewswire.combiospace.com This was a multicenter, single-arm, open-label study. gencat.catrecercat.cat

In the global Phase 2 study, 162 patients were enrolled from sites in 9 countries. gencat.catrecercat.catnih.gov The median treatment duration was 6.5 months. gencat.catrecercat.cat

Efficacy in Patients with Prior EGFR-TKI Treatment

The estimated median progression-free survival was 9.4 months (95% CI, 6.9-12.3 months) in this global Phase 2 study. gencat.catnih.gov Efficacy was reported to be unaffected by the number of previous lines of chemotherapy. nih.gov

Here is a summary of efficacy data from the global Phase II study (ELUXA 1):

| Endpoint | Result | 95% Confidence Interval | Source(s) |

| Confirmed Objective Response Rate | 46.3% | 38.4%-54.3% | gencat.catrecercat.catnih.gov |

| Best Overall Response Rate (ORR) | 51.9% | 43.9%-59.8% | gencat.catnih.govrecercat.cat |

| Confirmed Disease Control Rate | 86.4% | 80.2%-91.3% | gencat.catnih.govrecercat.cat |

| Estimated Median Progression-Free Survival | 9.4 months | 6.9-12.3 months | gencat.catnih.gov |

| Median Duration of Objective Response | 12.7 months | 8.3-15.4 months | gencat.cat |

| Estimated Median Overall Survival | 19.7 months | 15.1 months to not reached | gencat.cat |

Clinical Activity in Central Nervous System Metastases

Clinical activity against central nervous system (CNS) metastases was also observed with this compound. nih.gov In the global Phase 2 study, for patients who had baseline brain metastases (n = 83), the confirmed ORR was 49.4% (95% CI, 38.2%-60.6%) and the disease control rate (DCR) was 86.8% (95% CI, 77.5%-93.2%). nih.gov Corresponding values in patients without brain metastases at baseline (n = 79) were 43.0% (95% CI, 31.9%-54.7%) and 86.1% (95% CI, 76.5%-92.8%), respectively. nih.gov The median PFS for patients with baseline brain metastases was 8.1 months (95% CI, 5.6-10.8 months) compared with 11.2 months (95% CI, 7.2-15.2 months) for patients without baseline brain metastases. nih.gov Efficacy was reported to be unaffected by the presence of brain metastases at baseline. nih.gov

Here is a summary of efficacy data in patients with and without baseline brain metastases from the global Phase II study:

| Endpoint | Patients with Baseline Brain Metastases (n=83) | Patients without Baseline Brain Metastases (n=79) | Source(s) |

| Confirmed ORR | 49.4% (95% CI, 38.2%-60.6%) | 43.0% (95% CI, 31.9%-54.7%) | nih.gov |

| DCR | 86.8% (95% CI, 77.5%-93.2%) | 86.1% (95% CI, 76.5%-92.8%) | nih.gov |

| Median PFS | 8.1 months (95% CI, 5.6-10.8 months) | 11.2 months (95% CI, 7.2-15.2 months) | nih.gov |

Future Clinical Development Plans

Following the initial promising results, Boehringer Ingelheim launched the ELUXA clinical trial program to further investigate this compound. biospace.comprnewswire.combiospace.com This program included the Phase II ELUXA 1 study and plans for a Phase III study, ELUXA 2 (EUCTR2015-005079-26-AT), which was intended to compare this compound with standard platinum-doublet chemotherapy in patients with T790M-positive NSCLC who had progressed on prior EGFR-TKI treatment. prnewswire.combiospace.comonclive.compatsnap.com There were also plans to investigate this compound in combination with other anti-cancer treatments. prnewswire.combiospace.com A Phase II study of first-line this compound for advanced EGFR mutation-positive NSCLC was also conducted in South Korea (NCT02444819). d-nb.infodrugbank.com

However, the clinical development of this compound was subsequently terminated. gencat.catspandidos-publications.commedivizor.com

Phase III Trials (e.g., ELUXA 2)

The ELUXA trial program included the initiation of Phase III studies. prnewswire.com ELUXA 2 was designed as an international, randomized, multi-center, active-controlled, open-label Phase III study. patsnap.com This trial aimed to evaluate the efficacy and safety of this compound in comparison to standard platinum-doublet chemotherapy in patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC whose disease had progressed on one prior EGFR-TKI treatment. prnewswire.combiospace.com The initiation of the ELUXA 2 trial was planned for 2016. prnewswire.combiospace.com

Investigation as First-Line Treatment

The potential of third-generation EGFR TKIs, including this compound, as new treatment options in the first-line setting for EGFR mutation-positive NSCLC was under investigation as part of the ELUXA trial program. prnewswire.combiospace.comamericanpharmaceuticalreview.com A Phase III head-to-head trial, ELUXA 3, was planned to investigate this compound as a first-line treatment compared to afatinib (B358), a second-generation EGFR TKI, in patients with EGFR mutation-positive NSCLC. biospace.comamericanpharmaceuticalreview.com Additionally, a Phase II study of first-line this compound for advanced EGFR mutation-positive NSCLC was conducted in South Korea (ClinicalTrials.gov, NCT02444819). d-nb.infonih.gov

Combination Therapy Research Initiatives

The ELUXA trial program also included investigations of this compound in combination with various investigational and established anti-cancer treatments. prnewswire.combiospace.com Research suggests that combination therapies may help overcome drug resistance and improve outcomes by targeting multiple oncogenic mechanisms. prnewswire.combiospace.com

This compound with Pembrolizumab (B1139204)

As part of the ELUXA trial program, this compound was planned to be studied in combination with pembrolizumab (Keytruda®), an anti-PD-1 therapy. prnewswire.combiospace.comamericanpharmaceuticalreview.com This collaboration aimed to investigate the potential synergistic effects of combining a third-generation EGFR TKI with an immuno-oncology therapy. prnewswire.combiospace.com

This compound with Afatinib

Another combination therapy research initiative within the ELUXA program involved studying this compound plus afatinib. prnewswire.combiospace.com Afatinib is a second-generation EGFR TKI. biospace.comwikipedia.org This combination aimed to explore the potential benefits of combining a third-generation TKI with a second-generation TKI in treating EGFR-mutated NSCLC. prnewswire.combiospace.com

Here is a summary of some clinical trial data points related to this compound:

| Trial (Phase) | Patient Population (EGFR Mutation Status) | Prior Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Notes | Source |

| Phase 1/2 (HM-EMSI-101) | EGFR mutation-positive NSCLC (T790M positive) | Pretreated with an EGFR-TKI | 55.1% (95% CI, 42.6%-67.1%) (pooled Phase 2) researchgate.net | 6.9 months (95% CI, 5.6-9.7 months) (pooled Phase 2) researchgate.net | Basis for first registration in South Korea. wikipedia.orgprnewswire.combiospace.com | gencat.catresearchgate.net |

| Global Phase 2 | Locally advanced or metastatic NSCLC (confirmed T790M mutation) | Disease progression on previous EGFR-TKI therapy | Confirmed ORR: 46.3% (95% CI, 38.4%-54.3%) nih.gov Best Overall Response: 51.9% (95% CI, 43.9%-59.8%) nih.gov | Estimated median PFS: 9.4 months (95% CI, 6.9-12.3 months) nih.gov | 162 patients enrolled. nih.gov | nih.gov |

Mechanisms of Acquired Resistance to Olmutinib

Role of Other Oncogenic Alterations

While mutations within the EGFR gene are a primary driver of resistance, alternative signaling pathways can also be activated to bypass the EGFR blockade imposed by Olmutinib (B560107).

Amplification of the HER2 (ERBB2) gene is a known mechanism of resistance to EGFR TKIs. nih.govspandidos-publications.com Although not specifically detailed in the context of this compound in the provided search results, it is a recognized bypass pathway for third-generation EGFR inhibitors. nih.govspandidos-publications.com HER2 amplification can lead to the activation of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, independent of EGFR, thereby promoting tumor cell survival and proliferation despite treatment with an EGFR inhibitor. researchgate.net

MET amplification is another well-established bypass track that confers resistance to EGFR TKIs. nih.govspandidos-publications.com While one exploratory analysis of circulating free DNA (cfDNA) from patients treated with this compound did not detect MET amplification, it is acknowledged as a potential resistance mechanism for third-generation EGFR TKIs. nih.govnih.gov MET amplification leads to the overexpression of the MET receptor tyrosine kinase, which can activate downstream signaling pathways, effectively circumventing the need for EGFR signaling and rendering the tumor resistant to EGFR-targeted therapy. elsevierpure.com

NRAS Missense Mutations and Copy Number Gain

Activation of alternative signaling pathways is a key mechanism of resistance to EGFR inhibitors. Preclinical studies have identified that mutations in the RAS-MAPK pathway, specifically involving the NRAS gene, can lead to acquired resistance to third-generation EGFR TKIs. nih.govresearchgate.net

In NSCLC cell lines resistant to third-generation EGFR TKIs, two types of NRAS modifications have been reported:

NRAS Missense Mutations: A specific mutation, NRAS E63K, has been identified in preclinical models of resistance. nih.gov

NRAS Copy Number Gain: An increase in the copy number of the wild-type NRAS gene has also been observed. nih.gov

These alterations in NRAS can lead to the reactivation of downstream signaling pathways, allowing cancer cells to bypass the EGFR inhibition by this compound and continue to proliferate. nih.gov

| NRAS Alteration | Description | Effect |

|---|---|---|

| E63K Missense Mutation | A single base pair substitution leading to an amino acid change in the NRAS protein. | Contributes to resistance to third-generation EGFR TKIs in preclinical models. researchgate.net |

| Copy Number Gain | Increase in the number of copies of the wild-type NRAS gene. | Can lead to reactivation of downstream signaling pathways, bypassing EGFR inhibition. nih.gov |

Small Cell Lung Cancer (SCLC) Transformation

A significant mechanism of acquired resistance to EGFR TKIs is the histological transformation of NSCLC into small cell lung cancer (SCLC). nih.govilcn.org This transformation is a relatively uncommon event, occurring in approximately 3% to 10% of patients who develop resistance to EGFR inhibitors. ilcn.org

The transformation to SCLC has been observed in patients treated with various generations of EGFR TKIs, including first, second, and third-generation agents. mdpi.com The median time to SCLC transformation after initiating TKI treatment is estimated to be between 16 and 17.8 months. nih.govmdpi.com Although not specifically documented for this compound in the provided search results, as a third-generation EGFR TKI, this resistance mechanism is considered relevant to its clinical use.

The transformed SCLC tumors are histologically and clinically distinct from the original NSCLC and are typically treated with standard chemotherapy regimens for SCLC. frontiersin.org

Strategies to Overcome Acquired Resistance

To address the challenge of acquired resistance to third-generation EGFR TKIs like this compound, several strategies are under investigation, focusing on the development of next-generation inhibitors and combination therapies.

The development of fourth-generation EGFR TKIs is a key area of research aimed at overcoming resistance mechanisms that emerge after treatment with third-generation inhibitors. tandfonline.comlarvol.com A primary target for these novel inhibitors is the EGFR C797S mutation, which is a known mechanism of resistance to osimertinib and other third-generation TKIs that form a covalent bond with the C797 residue. nih.govhumanjournals.com

Several fourth-generation EGFR TKIs are in various stages of preclinical and clinical development. These agents are being designed to be effective against EGFR triple mutations (e.g., L858R/T790M/C797S). nih.gov

| Inhibitor | Target | Development Stage |

|---|---|---|

| TQB-3804 | EGFR T790M/C797S, L858R/T790M/C797S, L858R/T790M nih.gov | In vitro studies reported nih.gov |

| BPI-361175 | EGFR C797S mutation larvol.com | Preclinical/Clinical Development larvol.com |

| BDTX-1535 | EGFR C797S mutation larvol.com | Phase I clinical trial data reported nih.gov |

| BLU-945 | T790M/C797S co-mutations and other T790M resistance mutations nih.gov | Phase I/II study (SYMPHONY) nih.gov |

Combining EGFR TKIs with other therapeutic agents is a promising strategy to overcome or delay the onset of resistance. amegroups.orgnih.gov By targeting multiple oncogenic pathways simultaneously, combination therapies may provide more durable responses. prnewswire.com

For this compound, a clinical trial program, ELUXA, was initiated to investigate its potential in various combination regimens. The planned trials included combinations of this compound with:

Pembrolizumab (B1139204) (Keytruda®): An immune checkpoint inhibitor. prnewswire.com

Afatinib (B358) (Gilotrif®): A second-generation EGFR TKI. prnewswire.com

BI 836845: An IGF ligand-neutralizing antibody. prnewswire.com

The rationale behind these combinations is to target different cancer-promoting mechanisms, which could lead to improved outcomes for patients. prnewswire.com Other combination strategies that have been explored for overcoming resistance to EGFR TKIs in general include co-targeting with MET inhibitors and the use of chemotherapy. amegroups.orgmdpi.com

Pharmacological and Toxicological Research Aspects

Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) is a significant area of investigation for any therapeutic agent. For Olmutinib (B560107), research has primarily focused on its metabolism via the cytochrome P450 (CYP) enzyme system, which is a common pathway for many pharmaceuticals. patsnap.comnih.gov Alterations in this pathway can lead to changes in the drug's plasma concentration, potentially affecting its activity. patsnap.com

Cytochrome P450 (CYP) Enzyme Interactions, particularly CYP3A4

This compound's metabolism is significantly influenced by the activity of CYP enzymes, with CYP3A4 playing a particularly prominent role. patsnap.com Co-administration of this compound with substances that are potent inhibitors or inducers of CYP3A4 can alter its pharmacokinetics. patsnap.comnih.gov

Strong inhibitors of CYP3A4, such as the antifungal agent ketoconazole, can decrease the metabolism of this compound. This leads to an increase in its plasma concentration. patsnap.com Conversely, strong inducers of CYP3A4, like the antibiotic rifampicin, can enhance the metabolism of this compound, resulting in lower plasma concentrations. patsnap.com These interactions are critical considerations in preclinical and clinical research to understand the compound's metabolic profile.

Interactions Affecting this compound Plasma Concentrations

The plasma concentration of this compound can be significantly modified by concurrent administration of CYP3A4 modulators. patsnap.com

Effect of Strong CYP3A4 Inducers: In contrast, co-administration with a potent CYP3A4 inducer such as rifampicin accelerates this compound's metabolism. patsnap.com This results in a substantial decrease in its plasma concentration and AUC, signifying reduced drug exposure. patsnap.comscispace.com

The following table summarizes the expected impact of these interactions on this compound's pharmacokinetics.

| Interacting Agent | Mechanism of Interaction | Effect on this compound Plasma Concentration |

| Ketoconazole | Strong CYP3A4 Inhibitor | Increase patsnap.com |

| Rifampicin | Strong CYP3A4 Inducer | Decrease patsnap.com |

| Erythromycin | Strong CYP3A4 Inhibitor | Increase patsnap.com |

| St. John's Wort | CYP3A4 Inducer | Decrease patsnap.com |

Metabolic Stability Research

Metabolic stability is a key determinant of a drug's pharmacokinetic properties, including its half-life and clearance. nuvisan.com In vitro assays using liver microsomes are standard methods to predict a compound's metabolic fate in vivo. youtube.com

In Vitro Half-Life and Intrinsic Clearance

Research using human liver microsomes has been conducted to determine the metabolic stability of this compound. rsc.orgnih.gov These studies measure how quickly the compound is metabolized by liver enzymes. youtube.com

Key parameters derived from this research include the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.comnih.gov One study reported an in vitro half-life for this compound of 48.80 minutes. rsc.orgnih.gov The same study calculated the intrinsic clearance to be 2.71 mL/min/kg. rsc.orgnih.gov

| Parameter | Reported Value |

| In Vitro Half-Life (t½) | 48.80 minutes rsc.orgnih.gov |

| Intrinsic Clearance (CLint) | 2.71 mL/min/kg rsc.orgnih.gov |

Impact on Elimination

The intrinsic clearance and in vitro half-life values provide insights into how this compound is eliminated from the body. nih.gov A low intrinsic clearance suggests that the drug is metabolized and cleared at a slower rate. rsc.org Based on its determined CLint value, this compound has been classified as a low-extraction ratio drug. nih.gov This classification implies that it is likely to be eliminated slowly from the body. nih.govrsc.org

Advanced Research on Drug-Induced Adverse Events

While specific safety profiles are outside the scope of this article, research into the mechanisms of drug-induced adverse events provides critical toxicological insights. For this compound, research has focused on understanding the formation of reactive metabolites and the mechanisms behind severe cutaneous adverse reactions.

Investigations have been performed to identify potentially harmful reactive metabolites of this compound. nih.gov These studies, often using rat liver microsomes, aim to characterize intermediates formed during metabolism that could be responsible for toxic effects. nih.govresearchgate.net Research has identified several potential reactive intermediates, including iminium ions, iminoquinones, and an aldehyde, which are formed through bioactivation pathways. nih.govresearchgate.net The primary phase I metabolic pathway observed in these in vitro studies was the hydroxylation of the piperazine ring. nih.govresearchgate.net Identifying these reactive intermediates is a key step in understanding the mechanisms that may lead to severe side effects. nih.gov

Furthermore, severe skin reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been observed in patients treated with this compound. nih.gov The underlying mechanism for such drug-induced skin reactions is thought to be a delayed-type hypersensitivity reaction. nih.gov Research in this area explores potential associations between specific human leukocyte antigen (HLA) genotypes and an increased risk of these hypersensitivity reactions, a phenomenon seen with other drugs. nih.govnih.gov

Mechanisms of Skin Toxicity (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis)

This compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been associated with severe cutaneous adverse reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). nih.govwikipedia.org Research into the underlying mechanisms of these life-threatening skin toxicities suggests a delayed-type hypersensitivity reaction. nih.govnih.gov

The inhibition of EGFR signaling, crucial for maintaining normal skin function, is a key factor in the dermatological adverse events observed with EGFR inhibitors. researchgate.netfrontiersin.org EGFR is widely expressed in skin keratinocytes and other cells, where its signaling pathway is involved in processes like cell proliferation, differentiation, and inflammation control. researchgate.net Disruption of this pathway can lead to a range of skin toxicities. researchgate.netfrontiersin.org

While common skin reactions like rash and dry skin are frequent with EGFR-TKIs, severe reactions like SJS and TEN are rare but can be fatal. researchgate.netfrontiersin.org SJS and TEN are characterized by extensive necrosis and detachment of the epidermis. frontiersin.org In the case of this compound, there have been documented cases of SJS and TEN, one of which resulted in a fatal outcome due to TEN that developed into septic shock and renal failure. nih.govwikipedia.org The proposed mechanism for drug-induced SJS/TEN is an immune-mediated, delayed-type hypersensitivity response. nih.govnih.govresearchgate.net

Clinical observations have noted cases of severe skin reactions in patients treated with this compound. nih.gov A safety alert was issued by Korean regulatory authorities following reports of two cases of TEN (one fatal) and one case of SJS. wikipedia.org

Table 1: Research Findings on this compound-Related Severe Skin Toxicities

| Adverse Event | Reported Cases | Proposed Mechanism | Key Findings |

|---|---|---|---|

| Stevens-Johnson Syndrome (SJS) | 1 case reported wikipedia.org | Delayed-type hypersensitivity reaction nih.gov | Severe mucocutaneous reaction characterized by skin detachment. frontiersin.org |

| Toxic Epidermal Necrolysis (TEN) | 2 cases, including 1 fatal case nih.govwikipedia.org | Delayed-type hypersensitivity reaction nih.gov | The fatal case was associated with subsequent septic shock and renal failure. nih.gov |

Investigation of Other Severe Adverse Events (e.g., Interstitial Lung Disease, Hepatotoxicity, Cardiac Issues)

Beyond severe skin toxicities, research has investigated other significant adverse events associated with this compound, including interstitial lung disease (ILD), hepatotoxicity, and cardiac issues. patsnap.com

Interstitial Lung Disease (ILD): Cases of grade 3 interstitial lung disease have been reported in patients receiving this compound. nih.gov ILD is a known, albeit less frequent, severe adverse event associated with EGFR inhibitors. researchgate.netpatsnap.com While the precise mechanism for this compound-induced ILD is not fully elucidated, it is a serious complication that can lead to treatment discontinuation. nih.gov

Hepatotoxicity: The potential for liver injury with this compound has been explored in preclinical studies. One study investigating the effects of this compound in a thioacetamide-induced liver injury mouse model found that this compound treatment potentiated the liver damage. mdpi.com In this model, this compound further increased the levels of inflammatory markers interleukin-1 beta (IL-1β) and IL-6 in liver tissues compared to the group treated with the hepatotoxic agent alone. mdpi.com These findings suggest that this compound may exacerbate pre-existing liver conditions or contribute to liver injury under certain circumstances. mdpi.com

Cardiac Issues: While specific mechanistic studies on this compound-induced cardiotoxicity are limited, cardiac issues are a recognized, though less common, side effect. patsnap.com The broader class of EGFR inhibitors has been associated with cardiotoxicity, and the mechanisms may involve off-target effects on other kinases, such as HER2, which plays a role in maintaining normal cardiac function. nih.govfrontiersin.org For instance, osimertinib, another third-generation EGFR-TKI, has been linked to heart failure, and it is speculated that this could be related to its inhibitory effect on HER2. frontiersin.org Further research is needed to determine the specific pathways through which this compound may affect cardiac function.

Table 2: Research into Other Severe Adverse Events with this compound

| Adverse Event | Research Model/Setting | Key Findings |

|---|---|---|

| Interstitial Lung Disease | Clinical Observation nih.gov | Reports of grade 3 ILD leading to treatment discontinuation in some patients. nih.gov |

| Hepatotoxicity | Preclinical (Mouse Model) mdpi.com | This compound potentiated thioacetamide-induced liver injury. mdpi.com It increased levels of inflammatory markers IL-1β and IL-6 in liver tissue. mdpi.com |

| Cardiac Issues | General Class Effect patsnap.com | Recognized as a potential, though less frequent, severe side effect. patsnap.com Specific mechanistic data for this compound is limited. |

Advanced Research Methodologies and Future Directions

Molecular Profiling Techniques for Resistance Mechanisms

The emergence of resistance to Olmutinib (B560107), as with other EGFR TKIs, is a significant clinical challenge. Molecular profiling of tumor and patient samples offers a powerful approach to identify the genetic alterations that drive resistance, enabling the development of subsequent lines of therapy.

Next-Generation Sequencing (NGS) Analysis of Plasma Samples

Next-Generation Sequencing (NGS) of plasma-derived cell-free DNA (cfDNA) has emerged as a minimally invasive method to monitor tumor evolution and detect resistance mutations. A retrospective NGS analysis of plasma samples from patients treated with this compound has provided valuable insights into the mechanisms of acquired resistance nih.gov.

In this analysis of 27 patient samples, evaluable data was obtained for 15 patients. The findings revealed a heterogeneous landscape of resistance, with several key alterations identified nih.gov:

Loss of T790M Mutation: In 40% of the evaluable patients (6 out of 15), the T790M "gatekeeper" mutation, the primary target of this compound, was no longer detectable at the time of disease progression. This suggests that in a subset of patients, tumors evolve to become independent of the T790M-driven signaling pathway nih.gov.

Acquired EGFR Mutations: New mutations in the EGFR gene were detected in three patients. Two patients (13.3%) acquired the C797S mutation, a known mechanism of resistance to third-generation EGFR TKIs that interferes with the covalent binding of the drug. Another patient (6.7%) developed the L718Q mutation nih.gov.

These findings underscore the utility of plasma NGS in dynamically tracking the genomic landscape of tumors under the selective pressure of this compound therapy.

Circulating Tumor DNA (ctDNA) Analysis

Circulating tumor DNA (ctDNA) analysis, often performed using NGS or digital PCR, provides a real-time "liquid biopsy" to monitor treatment response and detect the emergence of resistance. The analysis of ctDNA from patients receiving this compound has confirmed the appearance of specific resistance mutations.

The detection of the C797S mutation in the ctDNA of patients progressing on this compound is a critical finding, as it confers cross-resistance to other irreversible third-generation EGFR TKIs nih.gov. The allelic context of the C797S mutation relative to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies. For instance, in vitro models suggest that a combination of first- and third-generation TKIs may be effective when the C797S mutation develops in trans to the T790M mutation nih.gov.

The ability to detect these resistance mutations in ctDNA offers a significant advantage over traditional tissue biopsies, which are invasive and may not capture the full heterogeneity of the tumor.

Computational and In Silico Approaches

Computational and in silico methods are increasingly being used to accelerate drug discovery and development. These approaches provide valuable insights into drug-target interactions, predict potential synergistic drug combinations, and elucidate the complex signaling pathways involved in drug action and resistance.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been employed to understand the binding of this compound to its target, the EGFR protein.

A docking study of this compound with the T790M mutant EGFR (PDB: 5X2K) revealed a binding free energy of -8.40 kcal/mol, indicating a strong interaction. For comparison, the co-crystallized ligand WZ4003 had a binding free energy of -8.07 kcal/mol. Further analysis of the top-scoring conformations of this compound showed that it can form hydrogen bonds with key residues in the EGFR active site, such as Met793 and Cys797 mdpi.com.

Another study investigating the interaction between this compound and human serum albumin (HSA), the primary carrier of drugs in the bloodstream, utilized molecular docking to complement spectroscopic techniques. The results indicated that this compound binds to site I (subdomain IIA) of HSA, with electrostatic forces and hydrogen bonding being the main drivers of this interaction nih.govtandfonline.com. The binding constant was determined to be 7.39 x 10⁴ M⁻¹, suggesting a strong interaction nih.govtandfonline.com.

| Target Protein | PDB ID | Binding Free Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| EGFR T790M | 5X2K | -8.40 | Met793, Cys797 | mdpi.com |

| Human Serum Albumin (HSA) | - | - | Site I (IIA) | nih.govtandfonline.com |

Synergy Prediction and Pathway Analysis

Computational models are being developed to predict synergistic interactions between different drugs, which can help in designing more effective combination therapies. While specific synergy prediction models for this compound are not extensively detailed in the provided search results, pathway analysis of synergistic drug combinations involving other TKIs provides a framework for how such studies could be applied to this compound.

For instance, a study on the synergistic effects of poziotinib (B1662824) and this compound in A549 lung cancer cells identified several key pathways involved in their combined therapeutic action through in silico analysis. These pathways include nih.gov:

Apoptosis

Platinum drug resistance pathway

p53-dependent apoptotic pathway

EGFR tyrosine kinase resistance pathway

This type of pathway analysis can help to elucidate the molecular mechanisms underlying drug synergy and identify potential biomarkers for patient stratification.

Novel Therapeutic Strategies Under Investigation

To overcome resistance and improve patient outcomes, novel therapeutic strategies involving this compound are being actively investigated. A major focus of this research is on combination therapies, where this compound is administered with other anti-cancer agents.

The ELUXA trial program was a comprehensive clinical development program designed to investigate this compound both as a monotherapy and in combination with other treatments in various settings of EGFR mutation-positive non-small cell lung cancer (NSCLC) prnewswire.com. The program aimed to explore the potential of combination therapies to overcome drug resistance and provide better cancer control prnewswire.com.

Key combination strategies that were part of the ELUXA program included:

This compound with Pembrolizumab (B1139204) (Keytruda®): This combination explored the synergy between a targeted therapy and an immune checkpoint inhibitor, aiming to enhance the anti-tumor immune response prnewswire.com.

This compound with Afatinib (B358) (Gilotrif®): This combination investigated the potential benefit of combining a third-generation TKI with a second-generation TKI prnewswire.com.

This compound with BI 836845: This strategy involved combining this compound with an investigational IGF ligand-neutralizing antibody, targeting a different signaling pathway that can contribute to cancer cell growth and survival prnewswire.com.

| Combination Agent | Class | Rationale | Reference |

|---|---|---|---|

| Pembrolizumab | Immune Checkpoint Inhibitor | Enhance anti-tumor immune response | prnewswire.com |

| Afatinib | Second-Generation EGFR TKI | Combine different generations of TKIs | prnewswire.com |

| BI 836845 | IGF Ligand-Neutralizing Antibody | Target a complementary signaling pathway | prnewswire.com |

These investigations into novel therapeutic strategies highlight the ongoing efforts to optimize the use of this compound and improve outcomes for patients with EGFR-mutated lung cancer.

Development of Next-Generation EGFR Inhibitors

This compound is a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) designed to selectively target the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs. However, the clinical efficacy of this compound and other third-generation inhibitors is limited by the emergence of further resistance mechanisms, most notably the C797S mutation. mdpi.comnih.govacs.org This mutation alters the covalent binding site, rendering irreversible inhibitors ineffective. nih.govacs.org

This challenge has spurred the development of fourth-generation EGFR inhibitors aimed at overcoming C797S-mediated resistance. rsc.org These next-generation agents employ different mechanisms of action, including non-covalent, reversible binding, to inhibit EGFR even in the presence of the C797S mutation. rsc.orgamegroups.org Research is focused on compounds that can effectively target both activating mutations (like L858R or Del19) and the dual T790M/C797S resistance mutations. amegroups.orgonclive.com

Key characteristics of these emerging inhibitors include:

Activity against C797S Mutations: The primary goal is to inhibit EGFR signaling in tumors that have become resistant to third-generation TKIs. rsc.org

High Selectivity: Maintaining selectivity for mutant EGFR over wild-type (WT) EGFR is crucial to minimize toxicity.

Diverse Binding Modes: Unlike the covalent binding of this compound, fourth-generation TKIs may be ATP-competitive reversible inhibitors or allosteric inhibitors. amegroups.orgnih.gov

The development trajectory from third-generation inhibitors like this compound to fourth-generation compounds highlights a strategy of anticipating and overcoming sequential resistance mutations.

Table 1: Comparison of EGFR TKI Generations and Resistance Mechanisms

| TKI Generation | Representative Compound(s) | Primary Target Mutation(s) | Key Acquired Resistance Mutation |

|---|---|---|---|

| First | Gefitinib (B1684475), Erlotinib | L858R, Exon 19 Deletion | T790M |

| Second | Afatinib, Dacomitinib | L858R, Exon 19 Deletion | T790M |

| Third | This compound, Osimertinib | T790M, L858R, Exon 19 Del | C797S |

Exploration of Allosteric Inhibitors

The limitations of ATP-competitive inhibitors, including third-generation covalent drugs like this compound, have led to the exploration of allosteric inhibitors as a promising alternative strategy. aacrjournals.orgnih.gov Unlike traditional TKIs that bind within the ATP pocket of the EGFR kinase domain, allosteric inhibitors bind to a distinct, separate pocket. aacrjournals.orgnih.gov This non-competitive mechanism offers a significant advantage: allosteric inhibitors are not affected by mutations within the ATP-binding site, such as C797S, that confer resistance to covalent inhibitors. aacrjournals.orgnih.gov

Research has identified compounds that can bind to an allosteric site on EGFR, stabilizing the kinase in an inactive conformation. aacrjournals.orgbohrium.com This approach has demonstrated efficacy in preclinical models, particularly against EGFR harboring both T790M and C797S mutations, a combination that is resistant to all currently approved EGFR TKIs. nih.govaacrjournals.org

Key findings in the exploration of allosteric inhibitors include:

Overcoming C797S Resistance: Allosteric inhibitors have been shown to inhibit the activity of EGFR L858R/T790M/C797S triple-mutant forms. nih.gov

Mutant Selectivity: Some allosteric inhibitors demonstrate selectivity for mutant forms of EGFR over the wild-type receptor. aacrjournals.org

Synergistic Potential: Studies have shown that allosteric inhibitors can work synergistically with other agents, such as the monoclonal antibody cetuximab, to enhance tumor regression in models resistant to third-generation TKIs. amegroups.orgaacrjournals.org

The development of mutant-selective allosteric inhibitors represents a rational approach to circumvent the primary resistance mechanism limiting the effectiveness of this compound and its contemporaries. nih.govnih.gov

Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a fundamentally different therapeutic modality compared to traditional kinase inhibition. researchgate.nettandfonline.com Instead of merely blocking the function of a target protein, PROTACs are engineered molecules that trigger the degradation and elimination of the protein entirely. tandfonline.com An EGFR-targeting PROTAC consists of a ligand that binds to the EGFR protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. ucsd.edu This complex formation tags the EGFR protein for destruction by the cell's natural waste disposal machinery, the proteasome. tandfonline.com

The PROTAC approach offers several theoretical advantages for overcoming resistance to inhibitors like this compound:

Elimination of Scaffolding Function: By degrading the entire EGFR protein, PROTACs eliminate both its kinase activity and any non-catalytic scaffolding functions, which can contribute to signaling.

Overcoming Resistance Mutations: Since the binding requirement for a PROTAC may be less stringent than for an inhibitor, it may be possible to design degraders that are effective against mutant forms of EGFR that are resistant to traditional TKIs. acs.orgnih.gov

Event-Driven Pharmacology: PROTACs act catalytically, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. This can lead to a more durable and potent biological effect compared to occupancy-driven inhibitors. tandfonline.com

Recent research has led to the development of potent EGFR-targeting PROTACs. For instance, the covalent PROTAC CP17 was found to be a highly potent degrader of EGFRL858R/T790M and EGFRdel19 mutants. acs.orgnih.gov Another example, CFT8919, is an orally bioavailable PROTAC targeting the EGFRL858R mutation that can also degrade other mutant forms. tandfonline.com These findings demonstrate the potential of targeted protein degradation as a next-generation strategy to address the challenges of drug resistance in EGFR-mutated cancers. researchgate.netucsd.edu

Biomarker Research for Patient Stratification and Response Prediction

Biomarkers are critical for guiding the use of targeted therapies like this compound, enabling patient stratification and predicting therapeutic response or failure. oncotarget.com The key predictive biomarker for this compound's intended use is the EGFR T790M mutation. This mutation develops in a majority of patients with EGFR-mutant non-small-cell lung cancer (NSCLC) who become resistant to first- or second-generation TKIs. This compound was specifically designed to be active in patients whose tumors harbored this particular mutation.

Conversely, the most significant biomarker of resistance to this compound is the emergence of a tertiary mutation at the C797 residue, most commonly C797S. mdpi.comnih.gov this compound functions by forming an irreversible covalent bond with the cysteine at position 797 in the EGFR kinase domain. The substitution of this cysteine with a serine (C797S) prevents this covalent bond from forming, thereby blocking the drug's mechanism of action and leading to resistance. acs.orgoncotarget.com This resistance mechanism is common to all third-generation irreversible EGFR TKIs that share the same covalent binding mode. nih.govacs.org

Further biomarker research has revealed the importance of the allelic context of these mutations:

T790M and C797S in trans : If the two mutations occur on different alleles (in trans), the cancer may be sensitive to a combination of a first-generation TKI (to target the C797S-mutant allele) and a third-generation TKI (to target the T790M-mutant allele). oncotarget.com

T790M and C797S in cis : If both mutations occur on the same allele (in cis), the tumor is resistant to all currently available EGFR TKIs, necessitating the development of novel strategies like fourth-generation or allosteric inhibitors. nih.govoncotarget.com

Therefore, comprehensive biomarker testing that can identify not only the presence of specific mutations like T790M and C797S but also their allelic configuration is essential for predicting response and guiding subsequent treatment strategies after failure of a third-generation inhibitor like this compound. oncotarget.com

Table 2: Key Biomarkers Associated with this compound Therapy

| Biomarker | Role in Therapy | Implication for this compound |

|---|---|---|

| EGFR T790M Mutation | Predictive Biomarker for Efficacy | Indicates sensitivity to this compound in patients resistant to 1st/2nd-gen TKIs. |

| EGFR C797S Mutation | Predictive Biomarker for Resistance | Prevents covalent binding, leading to acquired resistance to this compound. nih.govacs.org |

Therapeutic Repurposing and Novel Indications

Beyond its primary role as an EGFR inhibitor, preclinical research has uncovered a potential novel application for this compound in overcoming multidrug resistance (MDR). nih.govfrontiersin.orgnih.gov MDR is a major obstacle in cancer chemotherapy where cancer cells become resistant to a broad range of structurally and mechanistically different anticancer drugs. nih.gov A common cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, actively removing chemotherapeutic agents from the cancer cell and reducing their intracellular concentration. nih.govnih.gov

Studies have specifically investigated the interaction between this compound and ABCG2 (also known as breast cancer resistance protein, BCRP), a key ABC transporter implicated in MDR. nih.govfrontiersin.org Research findings indicate that this compound can act as an inhibitor of the ABCG2 transporter. nih.govnih.gov

The proposed mechanism involves this compound directly interacting with the ABCG2 protein, likely at its ATP-binding site, which inhibits the transporter's drug efflux function. nih.govfrontiersin.org This inhibition leads to an increased accumulation of other chemotherapeutic drugs that are substrates of ABCG2 inside the cancer cells, thereby restoring their sensitivity. nih.govnih.gov Importantly, this compound was shown to reverse ABCG2-mediated resistance without altering the expression level of the ABCG2 protein itself. nih.gov

Table 3: Research Findings on this compound in Reversing ABCG2-Mediated Multidrug Resistance

| Finding | Description | Reference |

|---|---|---|